
4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one is an organic compound that belongs to the class of anthracene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the alkylation of anthracene derivatives followed by hydrogenation and functional group modifications. Specific reaction conditions such as temperature, pressure, and catalysts would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques such as chromatography and crystallization would be essential to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one can undergo various chemical reactions including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, derivatives of this compound might exhibit biological activity and could be studied for potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be explored for drug development. Their ability to interact with biological targets makes them potential candidates for pharmaceutical research.
Industry
In industry, this compound could be used in the production of specialty chemicals, dyes, and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function and triggering specific cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one include other anthracene derivatives such as:
- 9,10-Dihydroanthracene
- 1-Methyl-9,10-dihydroanthracene
- 2-Ethyl-9,10-dihydroanthracene
Propiedades
Número CAS |
63525-40-6 |
|---|---|
Fórmula molecular |
C18H22O |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
4-methyl-2-prop-2-enyl-3,4,5,6,7,8-hexahydro-2H-anthracen-1-one |
InChI |
InChI=1S/C18H22O/c1-3-6-15-9-12(2)16-10-13-7-4-5-8-14(13)11-17(16)18(15)19/h3,10-12,15H,1,4-9H2,2H3 |
Clave InChI |
KLXRYQGMOGMJSP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)C2=C1C=C3CCCCC3=C2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)


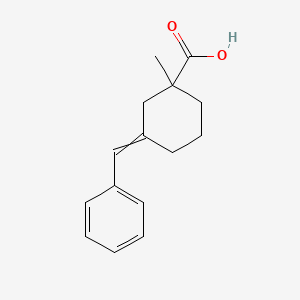
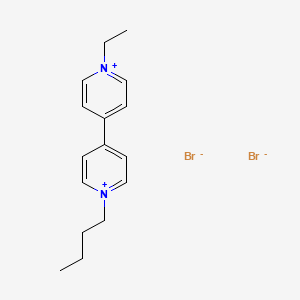
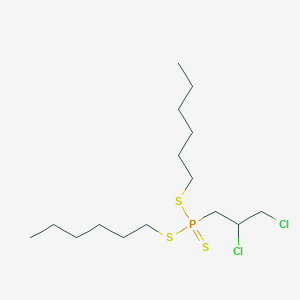
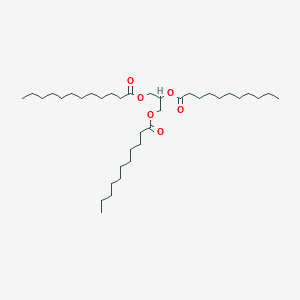
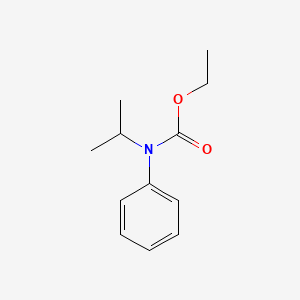
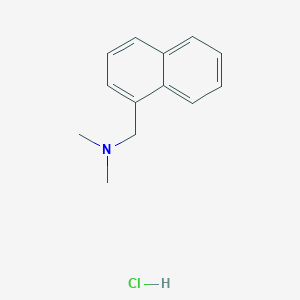
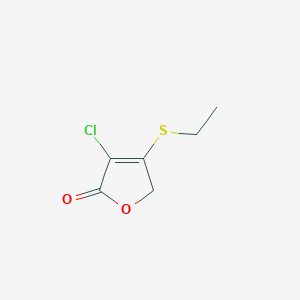
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
